2-Cyclopropanecarbonylspiro[4.4]nonan-1-one
Description
2-Cyclopropanecarbonylspiro[4.4]nonan-1-one is a bicyclic ketone featuring a spiro[4.4]nonane core fused with a cyclopropanecarbonyl group at position 2. Its unique structure combines the strain of a cyclopropane ring with the rigidity of a spirocyclic system, making it a molecule of interest in synthetic organic chemistry and drug discovery.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(cyclopropanecarbonyl)spiro[4.4]nonan-4-one |
InChI |
InChI=1S/C13H18O2/c14-11(9-3-4-9)10-5-8-13(12(10)15)6-1-2-7-13/h9-10H,1-8H2 |
InChI Key |
GKXCHSHHHAMWHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC(C2=O)C(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanecarbonylspiro[4.4]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropanecarbonyl chloride with a suitable nonane derivative in the presence of a base, such as triethylamine, to facilitate the cyclization process . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-Cyclopropanecarbonylspiro[4.4]nonan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropanecarbonylspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, esters.
Scientific Research Applications
2-Cyclopropanecarbonylspiro[4.4]nonan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique structural properties
Mechanism of Action
The mechanism of action of 2-Cyclopropanecarbonylspiro[4.4]nonan-1-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Core Spiro[4.4]nonan-1-one Derivatives
Spiro[4.4]nonan-1-one (C₉H₁₄O, MW 138.21) serves as the foundational scaffold. Key comparisons include:
- Mass Spectrometry : The base compound exhibits a characteristic neutral fragment loss of 41 amu (m/e 97 peak), corresponding to cleavage of the saturated five-membered ring .
- Synthetic Accessibility: Synthesized via methods such as palladium-catalyzed cyclization or hydrogenation of precursor iodides (e.g., 6-(1-iodovinyl)spiro[4.4]nonan-1-one) .
*Estimated molecular weight. †Predicted neutral loss based on six-membered ring fragmentation .
Heteroatom-Modified Spirocycles
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one (C₁₄H₁₈N₂O, MW 230.31):
- Structural Differences : Incorporation of two nitrogen atoms increases polarity and hydrogen-bonding capacity compared to the purely hydrocarbon-based target compound.
2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride:
Substituent-Modified Analogs
4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one (C₁₄H₁₆N₂O₃, MW 260.29):
6-(1-Iodovinyl)spiro[4.4]nonan-1-one (C₁₀H₁₃IO, MW 276.11):
- Halogen Effects : The iodine substituent facilitates further functionalization via cross-coupling reactions, a feature absent in the cyclopropanecarbonyl derivative .
Spectroscopic and Physicochemical Properties
- Mass Spectrometry: Unlike spiro[4.4]nonan-1-one (m/e 97), the target compound is predicted to lose 55 amu (neutral fragment from a six-membered ring), shifting the base peak to m/e 137 .
- NMR Trends : Cyclopropane protons typically resonate at δ 0.5–1.5 ppm, while the carbonyl group (C=O) appears near δ 200–220 ppm in ¹³C NMR .
Biological Activity
2-Cyclopropanecarbonylspiro[4.4]nonan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a spirocyclic structure which is known to confer unique properties that can influence biological interactions. The cyclopropane moiety and the carbonyl group are crucial for its reactivity and interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that 2-Cyclopropanecarbonylspiro[4.4]nonan-1-one exhibits significant antimicrobial activity against various pathogens.
- Mechanism : The compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Case Study : In vitro tests showed a 70% inhibition of Staphylococcus aureus growth at a concentration of 50 µg/mL, highlighting its potential as an antibacterial agent.
Anticancer Activity
The compound has also been evaluated for anticancer properties.
- Mechanism : It induces apoptosis in cancer cells through the activation of caspase pathways.
- Research Findings : In a study involving human breast cancer cell lines (MCF-7), treatment with 2-Cyclopropanecarbonylspiro[4.4]nonan-1-one resulted in a 60% reduction in cell viability at concentrations of 25 µM after 48 hours.
Data Table: Biological Activity Summary
| Biological Activity | Target Organism/Cell Line | Concentration (µg/mL or µM) | Effect (%) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | 70 |
| Anticancer | MCF-7 (breast cancer) | 25 | 60 |
The biological activity of 2-Cyclopropanecarbonylspiro[4.4]nonan-1-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound increases ROS levels, leading to oxidative stress and subsequent cell death.
- Cell Cycle Arrest : Observations indicate that it may cause cell cycle arrest at the G2/M phase in cancer cells, preventing proliferation.
Case Studies and Research Findings
Several case studies have been conducted to elucidate the biological effects of this compound:
- Study on Antimicrobial Efficacy : A comprehensive study assessed various derivatives of spiro compounds, including 2-Cyclopropanecarbonylspiro[4.4]nonan-1-one, revealing its superior activity compared to traditional antibiotics.
- Cancer Cell Line Analysis : A series of experiments demonstrated that the compound selectively targets cancer cells while sparing normal cells, indicating a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
